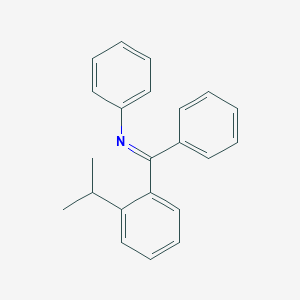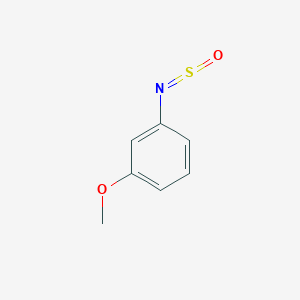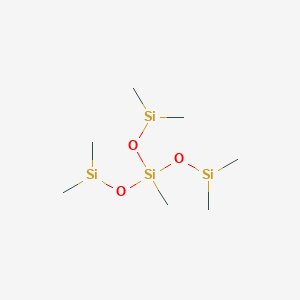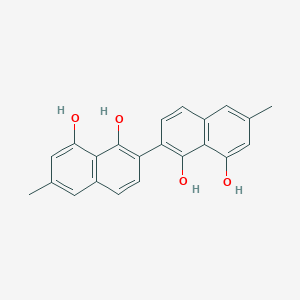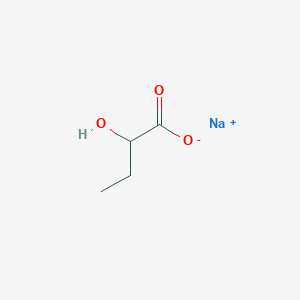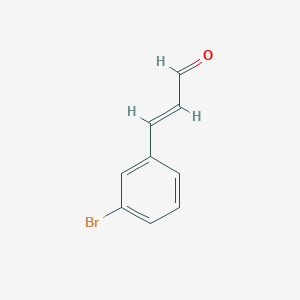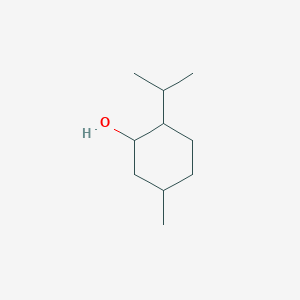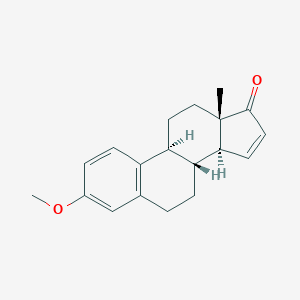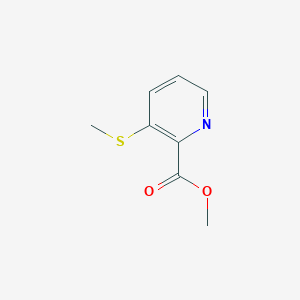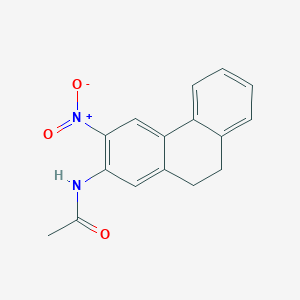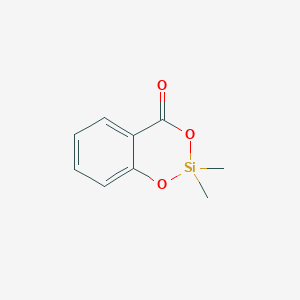![molecular formula C14H21N3O3S B100152 Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 519145-92-7](/img/structure/B100152.png)
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound that has been widely used in scientific research for its various applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action. In
Mecanismo De Acción
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has a unique mechanism of action. It has been found to inhibit the activity of specific enzymes, including phosphodiesterase and cyclooxygenase. This inhibition leads to a decrease in the production of certain signaling molecules, including prostaglandins and cytokines, which are involved in various biological processes.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been found to have neuroprotective effects and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. It has also been found to be effective in small concentrations, which makes it cost-effective. However, it has some limitations as well. It has been found to have low solubility in water, which can make it difficult to use in some experiments. It has also been found to have some toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is to investigate its role in various biological processes, including inflammation and apoptosis. Additionally, future research could focus on improving the solubility and reducing the toxicity of Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- to expand its use in various applications.
Conclusion:
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound that has been widely used in scientific research for its various applications. It is synthesized using a specific method and has a unique mechanism of action. It has been found to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for research on Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-, which could lead to its use in various therapeutic and biological applications.
Métodos De Síntesis
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is synthesized using a specific method that involves the reaction of 4-(4-aminophenyl)sulfonyl)phenyl)ethylamine with acetic anhydride. The reaction is carried out under specific conditions, and the resulting product is purified to obtain Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has been widely used in scientific research for its various applications. It has been found to be useful in the study of various diseases, including cancer, diabetes, and autoimmune disorders. It has also been found to be useful in the study of various biological processes, including inflammation, apoptosis, and angiogenesis.
Propiedades
Número CAS |
519145-92-7 |
|---|---|
Nombre del producto |
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- |
Fórmula molecular |
C14H21N3O3S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H21N3O3S/c1-3-16-8-10-17(11-9-16)21(19,20)14-6-4-13(5-7-14)15-12(2)18/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Clave InChI |
CJXUVLMZVFQILV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




